

Synthesis of 2-Methoxy-5-nitroaniline from o-Anisidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-5-nitroaniline

Cat. No.: B165355

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Introduction

2-Methoxy-5-nitroaniline, also known as 5-nitro-o-anisidine, is a significant chemical intermediate with the molecular formula $C_7H_8N_2O_3$.^[1] It appears as orange-red needles or powder and is utilized in the synthesis of various dyes, pigments, and pharmaceuticals.^{[1][2]} Notably, it serves as a crucial precursor in the production of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.^[1] The synthesis of this compound from o-anisidine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

This technical guide provides an in-depth overview of the synthetic pathway from o-anisidine, detailing the experimental protocols, summarizing quantitative data, and illustrating the process workflow and reaction mechanisms.

Synthetic Pathway Overview

The direct nitration of o-anisidine is generally avoided in commercial production due to the high susceptibility of the amino group to oxidation by nitric acid.^[3] Furthermore, direct nitration leads to a mixture of 4-nitro and 6-nitro isomers, with very little of the desired 5-nitro product.^[3] To overcome these challenges, a three-step synthesis is employed, which involves:

- Acetylation: The amino group of o-anisidine is protected by reacting it with acetic anhydride to form N-(2-methoxyphenyl)acetamide. This protection prevents oxidation and directs the subsequent nitration.

- Nitration: The acetylated intermediate is nitrated using a mixed acid solution (fuming nitric acid and concentrated sulfuric acid) at low temperatures. The methoxy group directs the electrophilic substitution to the para position (position 5), while the acetyl group ensures a clean reaction.[\[1\]](#)
- Hydrolysis: The resulting N-(2-methoxy-5-nitrophenyl)acetamide is hydrolyzed, typically under basic or acidic conditions, to remove the acetyl protecting group and yield the final product, **2-Methoxy-5-nitroaniline**.[\[4\]](#)

Experimental Protocols

Step 1: Acetylation of o-Anisidine

This step protects the primary amino group of o-anisidine to prevent side reactions during nitration.

- Methodology: In a suitable reaction vessel, o-anisidine is dissolved in glacial acetic acid. Acetic anhydride is then added slowly to the mixture.[\[4\]](#) The reaction is typically heated to ensure completion. After the reaction, the mixture is cooled and poured into cold water to precipitate the N-(2-methoxyphenyl)acetamide product. The solid is then filtered, washed with water, and dried.

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

This is the key step where the nitro group is introduced onto the aromatic ring.

- Methodology: N-(2-methoxyphenyl)acetamide is added to concentrated sulfuric acid in a reaction flask, and the mixture is cooled to 0-5°C in an ice bath.[\[1\]\[5\]](#) Fuming nitric acid is then added dropwise to the cooled solution while maintaining the temperature strictly within the 0-5°C range to prevent over-nitration and side reactions.[\[1\]\[5\]](#) The reaction is stirred at this temperature for 1-2 hours.[\[1\]](#) Upon completion, the reaction mixture is carefully poured over crushed ice, causing the product, N-(2-methoxy-5-nitrophenyl)acetamide, to precipitate. The solid is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried.[\[5\]](#)

Step 3: Hydrolysis of N-(2-methoxy-5-nitrophenyl)acetamide

The final step involves the deprotection of the amino group to yield **2-Methoxy-5-nitroaniline**.

- Methodology: The N-(2-methoxy-5-nitrophenyl)acetamide is suspended in a suitable solvent like methanol, and an acid, such as hydrochloric acid, is added.^[5] The mixture is then heated to reflux for 3-5 hours to effect the hydrolysis.^[5] Alternatively, a basic hydrolysis can be performed using an aqueous solution of a base like sodium hydroxide (caustic soda).^[4] After the reaction is complete, the solvent is removed under vacuum. The residue is then treated with water, and the pH is adjusted to be neutral or slightly basic to precipitate the final product. The crude **2-Methoxy-5-nitroaniline** is filtered, washed with water, and can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions for Synthesis

Step	Starting Material	Reagents	Solvent	Temperature	Reaction Time
1. Acetylation	o-Anisidine	Acetic Anhydride	Acetic Acid	Elevated Temp.	3-5 hours ^[5]
2. Nitration	N-(2-methoxyphenyl)acetamide	Fuming Nitric Acid, Sulfuric Acid	Sulfuric Acid	0-5°C ^{[1][5]}	1-2 hours ^[1]
3. Hydrolysis	N-(2-methoxy-5-nitrophenyl)acetamide	Hydrochloric Acid or NaOH	Methanol/Water	Reflux	3-5 hours ^[5]

Table 2: Reported Yields

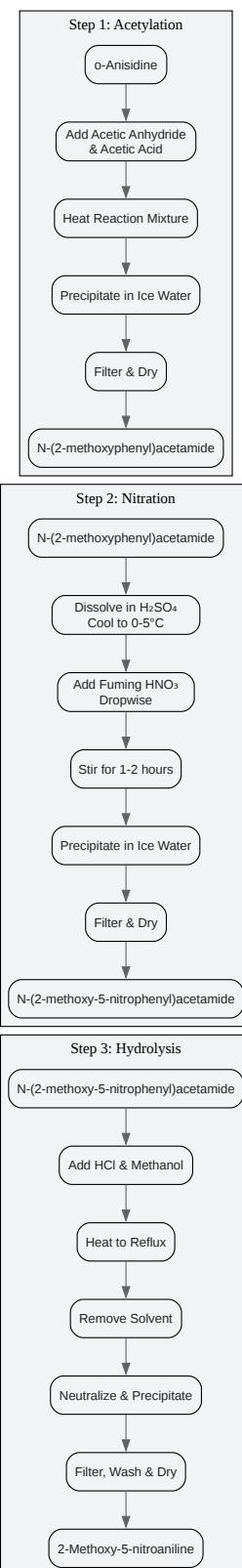
Step	Product	Reported Yield	Reference
Nitration	N-(2-methoxy-5-nitrophenyl)acetamide	78-82%	[1]
Hydrolysis	4-fluoro-2-methoxy-5-nitroaniline*	73.55%	[5]

*Note: This yield is for a structurally similar compound and serves as a representative example for the hydrolysis step.

Visualizations

Experimental Workflow

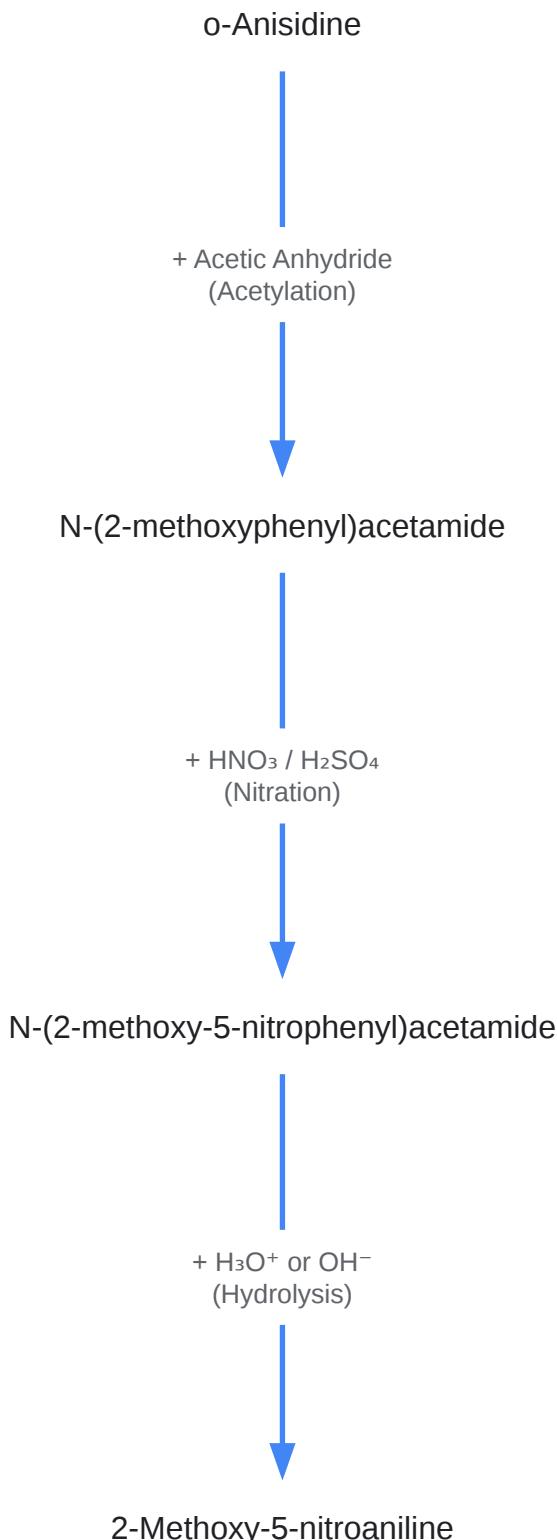
The following diagram illustrates the overall workflow for the synthesis of **2-Methoxy-5-nitroaniline** from o-anisidine.

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Caption: Workflow for the synthesis of **2-Methoxy-5-nitroaniline**.

Chemical Reaction Pathway

The diagram below outlines the chemical transformations in the synthesis process.



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Caption: Chemical pathway for **2-Methoxy-5-nitroaniline** synthesis.

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